molecular formula C5H8O2 B3271645 (Allyloxy)acetaldehyde CAS No. 55207-76-6

(Allyloxy)acetaldehyde

Cat. No. B3271645
CAS RN: 55207-76-6
M. Wt: 100.12 g/mol
InChI Key: XRDSTTJQDAOSAZ-UHFFFAOYSA-N
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Description

(Allyloxy)acetaldehyde is a compound that can be understood as a combination of an allyl group and acetaldehyde. An allyl group is a substituent with the structural formula −CH2−HC=CH2 . Acetaldehyde (IUPAC systematic name ethanal) is an organic chemical compound with the formula CH3CHO .


Synthesis Analysis

A visible light photocatalyzed cascade sulfonylation/cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides for the construction of sulfonated benzoxepines has been developed .


Molecular Structure Analysis

The molecular structure of (Allyloxy)acetaldehyde can be inferred from the structures of its components. The allyl group consists of a methylene bridge (−CH2−) attached to a vinyl group (−CH=CH2) . Acetaldehyde has a carbonyl group (C=O) and a methyl group (CH3) attached to it .


Chemical Reactions Analysis

The abstraction of a hydrogen atom from aldehydes to afford acyl radicals has evolved as a rising star in this field due to its high atom-economy and the ready availability of aldehydes . A visible light photocatalyzed cascade sulfonylation/cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides for the construction of sulfonated benzoxepines is developed .


Physical And Chemical Properties Analysis

Acetaldehyde is a colorless liquid or gas, boiling near room temperature. It is one of the most important aldehydes, occurring widely in nature and being produced on a large scale in industry . It has a molecular weight of 44.0526 . It is completely miscible in water .

Scientific Research Applications

  • Food Analysis and Toxicology : A study developed an efficient method for determining acetaldehyde content in various food samples, including fruits and alcoholic beverages. This research is crucial for food safety and toxicological studies (Jeong et al., 2015).

  • Organic Synthesis and Chemistry : Research has demonstrated the chemoselective deprotection of acetals from aldehydes, not ketones, using specific chemical combinations. This finding is significant in the realm of organic synthesis and chemical reactions (Fujioka et al., 2004).

  • Environmental Chemistry : The study of acetaldehyde in the Alaskan subarctic snowpack has been conducted to understand its reactivity and physical and chemical exchange processes. This research provides insights into atmospheric chemistry and environmental science (Dominé et al., 2009).

  • Enzymatic Synthesis for Organic Compounds : Enzymatic approaches have been explored for the preparation of various enantiomerically pure compounds. This method has applications in large-scale organic synthesis and could be used in pharmaceutical and chemical industries (Pederson et al., 1990).

  • Acetaldehyde and Human Health : Studies have explored the interaction of acetaldehyde with human DNA and its potential carcinogenic properties. This research is pivotal in understanding the health risks associated with acetaldehyde exposure (Wang et al., 2000).

  • Analytical Chemistry and Sensor Development : Research has been conducted to develop fluorescence sensors for acetaldehyde detection in alcoholic beverages. This technology is vital for quality control in the food and beverage industry (Yang et al., 2019).

  • Microbial Biosynthesis for Industrial Applications : Studies have focused on improving acetaldehyde production in microorganisms like Zymomonas mobilis. This research has implications for the industrial production of acetaldehyde and related chemicals (Kalnenieks et al., 2019).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The use of NMR spectroscopy has been explored to study chemical equilibria in systems containing acetaldehyde and water. This research is essential for understanding the behavior of acetaldehyde in various chemical environments (Scheithauer et al., 2015).

  • Biological and Medical Research : Investigations into acetaldehyde's oxidative effects on human erythrocytes have provided insights into its impact on human health and potential toxicological effects (Waris et al., 2020).

Mechanism of Action

The mechanism of action of (Allyloxy)acetaldehyde can be inferred from the mechanisms of its components. Disulfiram blocks the oxidation of alcohol at the acetaldehyde stage during alcohol metabolism following disulfiram intake causing an accumulation of acetaldehyde in the blood producing highly unpleasant symptoms . Aldehydes pose severe toxicity to the growth and metabolism of the S. cerevisiae through a variety of toxic molecular mechanisms, predominantly via damaging macromolecules and hampering the production of targeted compounds .

Future Directions

The abstraction of a hydrogen atom from aldehydes to afford acyl radicals has evolved as a rising star in this field due to its high atom-economy and the ready availability of aldehydes . This opens up a wealth of new excited-state chemistry in protein active sites and establishes the framework for developing a new generation of enantioselective photocatalysts .

properties

IUPAC Name

2-prop-2-enoxyacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-2-4-7-5-3-6/h2-3H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDSTTJQDAOSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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